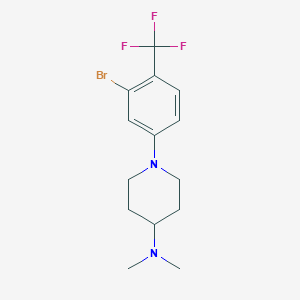1-(3-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
CAS No.: 1707605-13-7
Cat. No.: VC2766362
Molecular Formula: C14H18BrF3N2
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1707605-13-7 |
|---|---|
| Molecular Formula | C14H18BrF3N2 |
| Molecular Weight | 351.2 g/mol |
| IUPAC Name | 1-[3-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine |
| Standard InChI | InChI=1S/C14H18BrF3N2/c1-19(2)10-5-7-20(8-6-10)11-3-4-12(13(15)9-11)14(16,17)18/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | WGFFCCBQKFYTAV-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)Br |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)Br |
Introduction
Chemical Structure and Identification
1-(3-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine features a piperidine ring with a dimethylamino substituent at the 4-position and a 3-bromo-4-trifluoromethylphenyl group attached to the nitrogen at position 1. The structural arrangement of this compound creates a unique chemical entity with potential pharmacological significance.
Basic Identifiers
Based on the analysis of structurally similar compounds, the following properties can be inferred:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BrF₃N₂ |
| Molecular Weight | Approximately 351.21 g/mol |
| SMILES Notation | CN(C)C1CCN(C2=CC(Br)=C(C(F)(F)F)C=C2)CC1 |
| Structure Class | Halogenated aminopiperidine |
The compound's structure bears similarity to 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, with the key difference being the position of the bromine substituent (position 3 versus position 2) . This positional isomerism likely influences the compound's physical, chemical, and potentially biological properties.
Physical and Chemical Properties
Predicted Physicochemical Properties
Based on analysis of related halogenated aminopiperidines, particularly those with similar molecular weights and substitution patterns, the following properties can be reasonably predicted:
Solubility Profile
The compound likely exhibits moderate to poor water solubility due to its relatively high lipophilicity (predicted XLogP3 > 3.0). It would likely demonstrate good solubility in organic solvents such as DMSO, DMF, ethanol, and methanol. This solubility profile is consistent with other halogenated aminopiperidines containing trifluoromethyl groups .
Structural Analogs and Comparative Analysis
Position Isomers
Several position isomers of the target compound have been documented, with varying positions of the bromine and trifluoromethyl substituents:
These positional isomers likely exhibit distinct electronic and steric properties that could significantly influence their biological activities and physicochemical behaviors.
Functional Group Variations
Several compounds with similar core structures but different functional groups have been identified:
These variations in functional groups would be expected to significantly alter the electronic properties, reactivity, and potential biological activities of the compounds.
Analytical Characterization
Spectroscopic Properties
Based on the structural features of 1-(3-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, the following spectroscopic characteristics would be expected:
-
¹H NMR: Would show signals for the dimethylamino protons (approximately δ 2.2-2.4 ppm), the piperidine ring protons (multiple signals between δ 1.5-3.5 ppm), and the aromatic protons (approximately δ 7.0-7.8 ppm).
-
¹³C NMR: Would display characteristic signals for the trifluoromethyl carbon (quartet at approximately δ 120-130 ppm due to C-F coupling), the carbon attached to bromine (approximately δ 120-125 ppm), and the other aromatic and aliphatic carbons.
-
Mass Spectrometry: Would exhibit a characteristic isotope pattern due to the presence of bromine (M and M+2 peaks with relative intensities of approximately 1:1) and fragmentation patterns typical of N,N-dimethylamino groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume